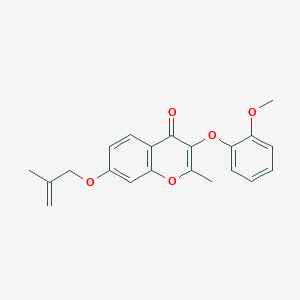

3-(2-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the chromen-4-one core, functional group modifications, and regioselective substitutions. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, borate-containing benzene rings and anisole structures have been employed in the design of synthetic pathways .

Molecular Structure Analysis

The molecular structure of 3-(2-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one has been determined through quantum-chemical calculations, NMR spectroscopy, and X-ray crystallography. The optimized structure obtained from density functional theory (DFT) aligns well with the crystal structure observed via X-ray diffraction. These analyses confirm the arrangement of atoms, bond lengths, and stereochemistry .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Chromene derivatives are synthesized through various organic reactions, offering insights into their structural and chemical properties. Pimenova et al. (2003) discussed the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a chromene derivative, illustrating the versatility of chromene scaffolds in organic synthesis Pimenova et al., 2003.

Antibacterial Effects

Chromenes have been reported to possess antibacterial properties, making them valuable in the development of new antimicrobial agents. Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one, demonstrating their high level of antibacterial activity against common pathogens Behrami & Dobroshi, 2019.

Applications in Material Science

In material science, chromene derivatives are explored for their photophysical properties. Uchiyama et al. (2006) described the unusual fluorescence properties of 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, highlighting its potential in developing new fluorogenic sensors Uchiyama et al., 2006.

Catalysis and Organic Synthesis

Chromene derivatives also find applications in catalysis and as intermediates in the synthesis of complex organic molecules. Alonzi et al. (2014) explored the use of polystyrene-supported catalysts in the Michael addition for synthesizing warfarin and its analogs, demonstrating the utility of chromene-based compounds in medicinal chemistry Alonzi et al., 2014.

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-methoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O5/c1-13(2)12-24-15-9-10-16-19(11-15)25-14(3)21(20(16)22)26-18-8-6-5-7-17(18)23-4/h5-11H,1,12H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYVPRXUVIITHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)

![1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2915172.png)

![8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2915179.png)

![N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915189.png)